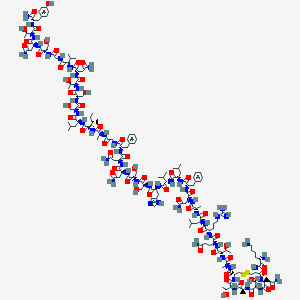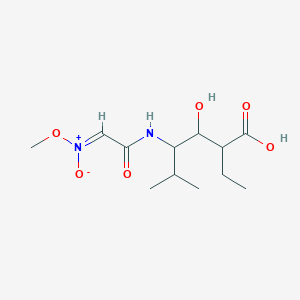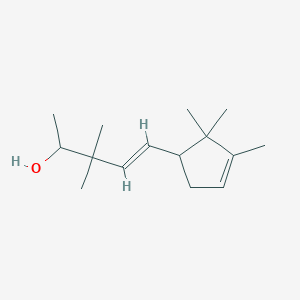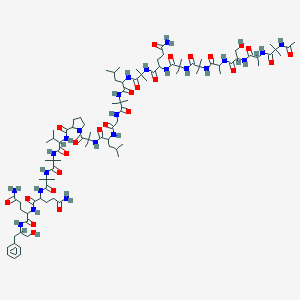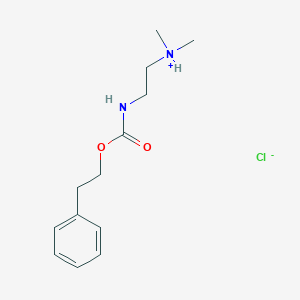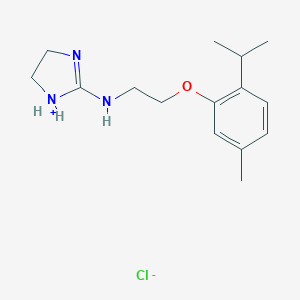
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride, commonly known as Thiobutabarbital, is a chemical compound that belongs to the barbiturate family. Barbiturates are a class of drugs that act as central nervous system depressants and are used to treat seizures, insomnia, and anxiety. Thiobutabarbital has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
Thiobutabarbital acts as a potent GABA receptor agonist, which means that it enhances the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation. Thiobutabarbital also acts as a sodium channel blocker, which means that it can inhibit the influx of sodium ions into neurons. This can help to reduce neuronal excitability and promote relaxation.
Biochemical and Physiological Effects:
Thiobutabarbital has a number of important biochemical and physiological effects. It has been shown to be a potent GABA receptor agonist, which means that it can enhance the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation. Thiobutabarbital also acts as a sodium channel blocker, which means that it can inhibit the influx of sodium ions into neurons. This can help to reduce neuronal excitability and promote relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
Thiobutabarbital has a number of advantages and limitations for use in lab experiments. One of the main advantages of Thiobutabarbital is its potent GABA receptor agonist activity. This makes it useful for studying the central nervous system and the regulation of neuronal activity. Thiobutabarbital also has a number of limitations, including its potential for toxicity and its complex synthesis process. Additionally, Thiobutabarbital can have a number of side effects, including drowsiness, dizziness, and impaired coordination.
Orientations Futures
There are a number of future directions for research on Thiobutabarbital. One potential area of research is in the development of new barbiturate compounds with improved properties and fewer side effects. Another potential area of research is in the study of the mechanism of action of Thiobutabarbital and its effects on the central nervous system. Additionally, Thiobutabarbital may have potential applications in the treatment of a variety of neurological disorders, including epilepsy and anxiety disorders. Further research is needed to fully understand the potential uses and limitations of Thiobutabarbital in scientific research.
Méthodes De Synthèse
Thiobutabarbital can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with phenylmagnesium bromide to form 2-phenylthiophene. This compound is then reacted with ethyl acetoacetate and piperidine to form the final product, Thiobutabarbital. The synthesis of Thiobutabarbital is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Thiobutabarbital has been extensively studied for its potential use in scientific research. It has been shown to have a number of unique properties that make it useful in a variety of applications. One of the most important applications of Thiobutabarbital is in the study of the central nervous system. It has been shown to be a potent GABA receptor agonist, which means that it can enhance the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation.
Propriétés
Numéro CAS |
100482-68-6 |
|---|---|
Nom du produit |
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride |
Formule moléculaire |
C19H22ClNOS |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
(E)-1-phenyl-4-piperidin-1-ium-1-yl-1-thiophen-2-ylbut-3-en-2-one;chloride |
InChI |
InChI=1S/C19H21NOS.ClH/c21-17(11-14-20-12-5-2-6-13-20)19(18-10-7-15-22-18)16-8-3-1-4-9-16;/h1,3-4,7-11,14-15,19H,2,5-6,12-13H2;1H/b14-11+; |
Clé InChI |
OXODPAZMWGBZRU-JHGYPSGKSA-N |
SMILES isomérique |
C1CC[NH+](CC1)/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-] |
SMILES |
C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-] |
SMILES canonique |
C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-] |
Synonymes |
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
